molecular formula C8H5N3O4 B190301 2-(2,6-Dinitrophenyl)acetonitrile CAS No. 155593-11-6

2-(2,6-Dinitrophenyl)acetonitrile

Cat. No. B190301
M. Wt: 207.14 g/mol
InChI Key: RRPGEIPZSVWRSA-UHFFFAOYSA-N
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Patent
US08710260B2

Procedure details

Cuprous chloride (2.97 g, 30 mmol) is added to a goose neck additional funnel fitted to a 500 mL four neck round bottom flask with a rubber septum, thermometer, and magnetic stir bar. The flask is attached to a vacuum line and flame dried under vacuum. It is then allowed to cool to ambient temperature under argon. Potassium t-butoxide (42 mmol, 1M THF solution) is then added via syringe. The THF is carefully removed under vacuum to afford potassium t-butoxide as a white solid, and argon is reintroduced. Anhydrous dimethoxyethane (180 mL) is added via syringe, followed by the cuprous chloride (with stirring) in one portion, giving a dark mixture. Stirring is continued at ambient temperature for 45 min. Anhydrous pyridine (12 mL) is then added to the dark stirred mixture followed by 1,3-dinitrobenzene (2.02 g, 12 mmol) in 30 mL of anhydrous dimethoxyethane. After cooling the reaction to an internal temperature of −20° C., bromoacetonitrile (1.44 g, 12 mmol) in 30 mL of anhydrous dimethoxyethane is added via cannula with stirring over the course of 15 min. During the addition, the internal temperature is maintained at −20° C. and the reaction is stirred at this temperature for another 2 h and warms to ambient temperature for 30 min and then quenched with the addition of 60 mL of 3M HCl solution. The reaction mixture is then added to 600 mL of water and extracted with eight 50 mL portions of diethyl ether. The combined ether extracts are dried over sodium sulfate, filtered and evaporated to afford a dark oil of 2,6-dinitrophenyl acetonitrile whose 1H NMR (CDCl3) is in concert with the literature spectrum.
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Three
Quantity
1.44 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
180 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1C=CC=[CH:3][CH:2]=1.[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[CH:11]=1)([O-:9])=[O:8].BrCC#N>C(COC)OC>[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]=1[CH2:3][C:2]#[N:1])([O-:9])=[O:8]

Inputs

Step One
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
2.02 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)[N+](=O)[O-]
Step Four
Name
Quantity
1.44 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(OC)COC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(OC)COC
Step Six
Name
Quantity
180 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is reintroduced
CUSTOM
Type
CUSTOM
Details
giving a dark mixture
STIRRING
Type
STIRRING
Details
stirred mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
is added via cannula
STIRRING
Type
STIRRING
Details
with stirring over the course of 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
During the addition
STIRRING
Type
STIRRING
Details
the reaction is stirred at this temperature for another 2 h
Duration
2 h
WAIT
Type
WAIT
Details
warms to ambient temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with the addition of 60 mL of 3M HCl solution
ADDITION
Type
ADDITION
Details
The reaction mixture is then added to 600 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with eight 50 mL portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.